molecular formula C20H19NO2S B5710723 N-(2-ethylphenyl)-4-biphenylsulfonamide

N-(2-ethylphenyl)-4-biphenylsulfonamide

Cat. No. B5710723
M. Wt: 337.4 g/mol
InChI Key: PFHUICIPDWQMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-biphenylsulfonamide, commonly known as EBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EBS is a sulfonamide derivative and belongs to the class of organic compounds known as biphenyls. It is a white crystalline powder that is soluble in organic solvents such as chloroform, ethyl acetate, and dichloromethane. EBS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of EBS is not fully understood. However, studies have suggested that EBS acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, EBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. EBS has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
EBS has been shown to have various biochemical and physiological effects. In animal studies, EBS has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular disease. EBS has also been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, EBS has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

EBS has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other compounds used in scientific research. However, EBS has certain limitations. It has low solubility in water, which can limit its use in certain experiments. In addition, EBS has limited bioavailability, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for research on EBS. One area of research is the development of EBS-based drugs for the treatment of various diseases. Another area of research is the development of EBS-based agrochemicals for use in agriculture. In addition, further studies are needed to elucidate the mechanism of action of EBS and its potential applications in other fields such as materials science and environmental science.
In conclusion, EBS is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicine, agriculture, and industry. Further research is needed to fully understand the mechanism of action of EBS and its potential applications in other fields.

Synthesis Methods

The synthesis of EBS involves the reaction of 2-ethylphenol with p-benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a Friedel-Crafts acylation reaction with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

EBS has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, EBS has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. In agriculture, EBS has been studied for its potential use as a herbicide, fungicide, and insecticide. In the industrial sector, EBS has been studied for its potential use as a dye, plasticizer, and flame retardant.

properties

IUPAC Name

N-(2-ethylphenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-2-16-8-6-7-11-20(16)21-24(22,23)19-14-12-18(13-15-19)17-9-4-3-5-10-17/h3-15,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHUICIPDWQMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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